

# cross-referencing physical and spectral properties of 2,6-Dimethoxytoluene across chemical databases

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## Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059

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## A Comparative Guide to the Physicochemical and Spectral Properties of 2,6-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referenced comparison of the physical and spectral properties of **2,6-Dimethoxytoluene** (CAS No. 5673-07-4), a key organic synthesis intermediate.<sup>[1][2]</sup> Data has been aggregated and compared across prominent chemical databases, including PubChem, the NIST Chemistry WebBook, and supplier catalogs like Sigma-Aldrich, to ensure a robust and validated dataset for research and development applications.

## Physicochemical Properties

The physical properties of **2,6-Dimethoxytoluene** are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes key physical data points from various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	PubChem, NIST, Sigma-Aldrich[3][4][5]
Molecular Weight	152.19 g/mol	PubChem, NIST, Sigma-Aldrich[3][4][5]
Melting Point	39-41 °C	Sigma-Aldrich, ChemicalBook[6][7]
Boiling Point	222 °C	ChemicalBook[6]
Density	1.112 g/cm <sup>3</sup>	ChemicalBook[6]
Flash Point	97 °C (206.6 °F) - closed cup	Sigma-Aldrich[7][8]
Appearance	White or colorless powder to crystal	ChemicalBook, Sigma-Aldrich[6][7]
Solubility	Insoluble in water	ChemicalBook[6]

## Spectral Data Comparison

Spectral data is fundamental for the structural elucidation and purity assessment of chemical compounds. This section provides a comparative summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-Dimethoxytoluene**.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Database
~6.9-7.2	m	1H	Ar-H	ChemicalBook
~6.5-6.7	m	2H	Ar-H	ChemicalBook
~3.8	s	6H	-OCH <sub>3</sub>	ChemicalBook
~2.2	s	3H	Ar-CH <sub>3</sub>	ChemicalBook

Note: Data acquired in  $\text{CDCl}_3$  at 400 MHz. Chemical shifts are approximate and may vary slightly based on experimental conditions.[\[1\]](#)

## $^{13}\text{C}$ NMR Data

Specific peak assignments for  $^{13}\text{C}$  NMR were not consistently available across the searched databases. Researchers should refer to spectral images in databases like PubChem for detailed analysis.[\[3\]](#)

## Infrared (IR) Spectroscopy Data

The IR spectrum of **2,6-Dimethoxytoluene** exhibits characteristic peaks corresponding to its functional groups. While full peak tables are extensive, key absorptions are noted in various databases. The NIST WebBook provides a gas-phase IR spectrum, and PubChem links to spectra from suppliers.[\[9\]](#)[\[10\]](#)

## Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **2,6-Dimethoxytoluene** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment	Database(s)
152	High	$[\text{M}]^+$ (Molecular Ion)	NIST, PubChem <a href="#">[9]</a> <a href="#">[11]</a>
137	Moderate	$[\text{M}-\text{CH}_3]^+$	NIST, PubChem <a href="#">[9]</a> <a href="#">[11]</a>
121	High	$[\text{M}-\text{OCH}_3]^+$ or $[\text{M}-\text{CH}_3-\text{O}]^+$	NIST, PubChem <a href="#">[9]</a> <a href="#">[11]</a>
91	Moderate	Tropylium ion $[\text{C}_7\text{H}_7]^+$	Inferred
77	Moderate	Phenyl ion $[\text{C}_6\text{H}_5]^+$	NIST <a href="#">[11]</a>

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted and optimized for specific instrumentation and experimental goals.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

A solution of **2,6-Dimethoxytoluene** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.[10] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm), although modern spectrometers can reference the residual solvent peak.[10] The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

## Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

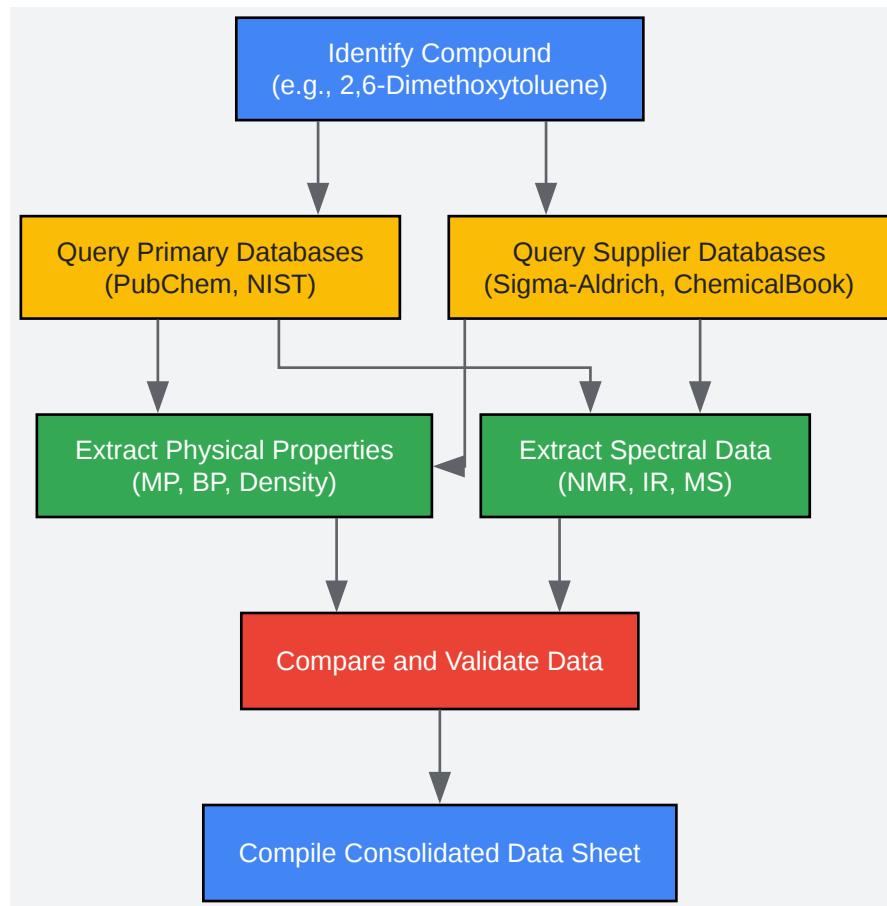
A small amount of the solid **2,6-Dimethoxytoluene** sample is placed directly onto the diamond crystal of the ATR accessory.[12] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[13] The spectrum is typically recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **2,6-Dimethoxytoluene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A  $1\text{ }\mu\text{L}$  aliquot of this solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a  $30\text{ m} \times 0.25\text{ mm}$  HP-5MS) and uses helium as the carrier gas.[5] The oven temperature is programmed to start at a low temperature (e.g.,  $50\text{ }^\circ\text{C}$ ), hold for a few minutes, and then ramp up to a higher temperature (e.g.,  $250\text{ }^\circ\text{C}$ ) to ensure separation of components. The separated compounds then enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-500 amu.[5]

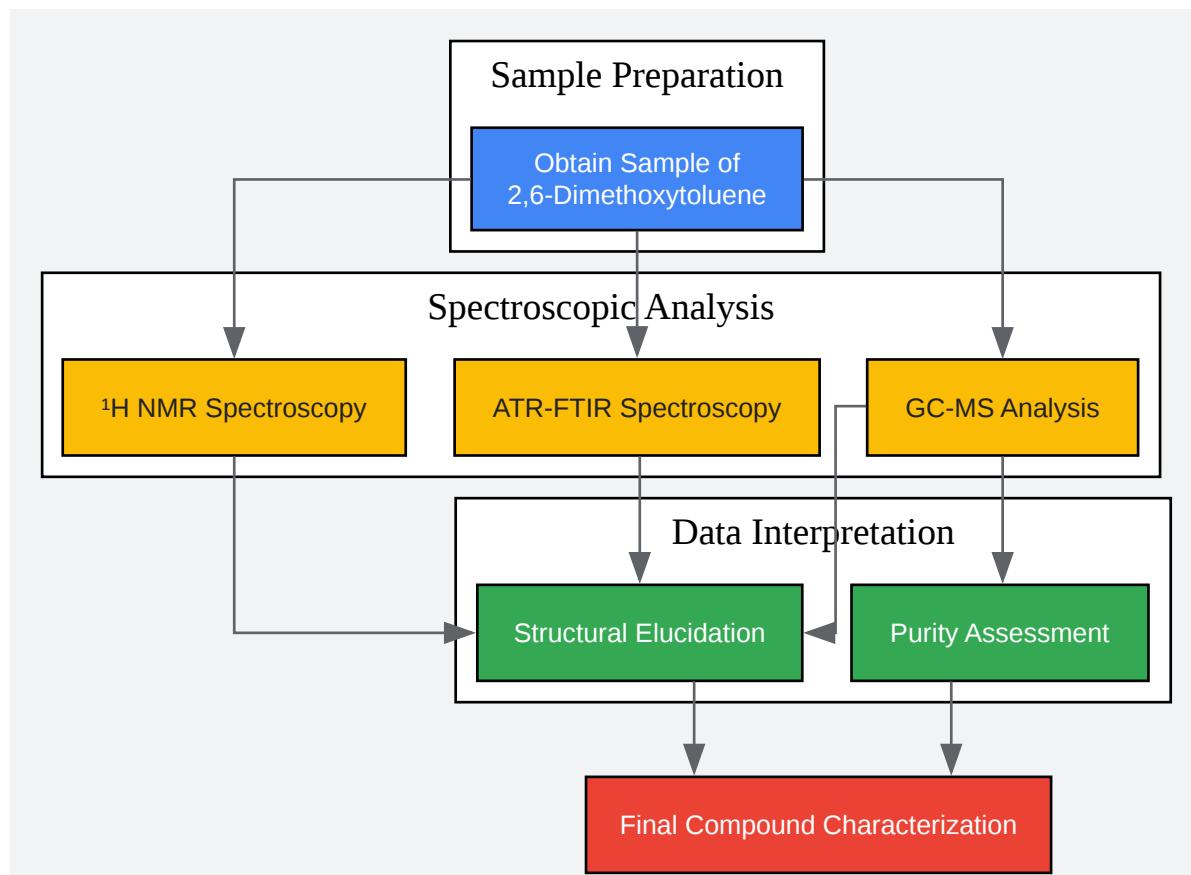
## Logical and Experimental Workflows

To aid researchers, the following diagrams illustrate the logical workflow for cross-referencing chemical data and a typical experimental workflow for compound characterization.



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Caption: Workflow for cross-referencing chemical databases.



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Caption: Experimental workflow for compound characterization.

## Biological Activity Context

While **2,6-Dimethoxytoluene** is primarily utilized as a chemical intermediate, it is noteworthy that structurally related compounds, such as 2,6-dimethoxy benzoquinone, have been investigated for biological activities, including antimicrobial and antioxidant properties.<sup>[14]</sup> This suggests potential avenues for future research and drug discovery efforts involving derivatives of **2,6-Dimethoxytoluene**. Researchers are encouraged to explore these related fields for further insights.

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